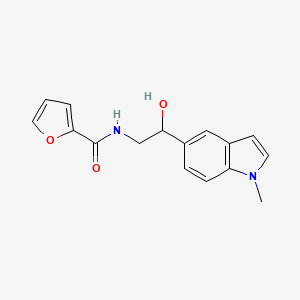

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide

Description

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide (CAS: 2034594-67-5) is a synthetic small molecule with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 . The compound features a furan-2-carboxamide moiety linked to a 2-hydroxyethyl group, which is further substituted with a 1-methylindole ring at the 5-position.

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3/c1-18-7-6-11-9-12(4-5-13(11)18)14(19)10-17-16(20)15-3-2-8-21-15/h2-9,14,19H,10H2,1H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZXBVADEJJFPOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CO3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety and efficiency. Additionally, the use of catalysts and green chemistry principles can help reduce waste and improve the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups attached to the indole or furan rings.

Scientific Research Applications

Chemistry and Biology: N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide has been studied for its potential biological activities. Indole derivatives are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial properties. This compound, in particular, may be investigated for its ability to interact with various biological targets and pathways.

Medicine: In the field of medicine, this compound could be explored for its therapeutic potential. Its structural similarity to other biologically active indole derivatives suggests that it may have applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry: In the chemical industry, this compound may be used as an intermediate in the synthesis of more complex molecules or as a building block for the development of new materials and drugs.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The indole ring system is known to bind to various receptors and enzymes, potentially modulating biological processes such as cell signaling and gene expression. Further research is needed to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues with Furan Carboxamide Moieties

Key Observations :

Indole-Containing Carboxamides

Key Observations :

- Halogenation (e.g., bromo, fluoro) in analogues improves metabolic stability and binding affinity, whereas the target compound’s methyl group may limit steric hindrance .

- Methoxy and benzoylphenyl groups in indole carboxamides correlate with lipid-lowering activity, suggesting that the target compound’s hydroxyethyl group could be optimized for similar effects .

Heterocyclic Carboxamides with Varied Cores

Biological Activity

N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide, also known by its IUPAC name N-(furan-2-ylmethyl)-N'-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]oxamide, is a synthetic compound with potential biological activities. Its structure features a furan moiety and an indole derivative, both of which are commonly associated with various bioactive compounds. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

- Molecular Formula : C18H19N3O4

- Molecular Weight : 341.367 g/mol

- CAS Number : 2034441-32-0

- Structural Features :

- Furan ring: Known for its involvement in various biological processes.

- Indole ring: Frequently found in neurotransmitters and other biologically active molecules.

- Hydroxyl group: May enhance solubility and bioactivity.

The precise mechanism of action for this compound remains largely unexplored in the literature. However, based on the structural components:

- Indole Derivatives : Compounds containing indole have been shown to exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .

- Furan Moiety : Furan derivatives are often implicated in anti-inflammatory and antimicrobial activities .

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives in oncology. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines:

- MCF7 (Breast Cancer) : Induction of apoptosis via upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2 has been observed in related compounds .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Doxorubicin | 18.7 | HepG2 |

| Indole derivative | 14.8 | MCF7 |

Neuropharmacological Effects

Indole-based compounds are also known for their interactions with serotonin receptors. The compound may act as a selective agonist for the 5-HT1F receptor, which is involved in migraine prophylaxis and has implications in mood regulation .

Case Studies

- Study on Indole Derivatives : A study focused on various indole derivatives showed that modifications at the indole nitrogen significantly affected their anticancer activity, suggesting that similar modifications to this compound could enhance its efficacy .

- Molecular Docking Studies : Molecular docking simulations using software like Autodock have been employed to predict the binding affinity of indole derivatives to target proteins involved in cancer progression, indicating that structural analogs may exhibit similar binding characteristics .

Safety and Toxicology

While specific safety data for this compound is limited, general assessments indicate that many furan and indole derivatives possess low toxicity profiles at therapeutic doses. Further toxicological studies are necessary to establish safety parameters for this compound.

Q & A

Basic Synthesis: What is the standard methodology for synthesizing N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)furan-2-carboxamide?

The synthesis typically involves coupling a furan-2-carbonyl chloride derivative with a substituted amine under reflux conditions. For example:

- Step 1 : React furan-2-carbonyl chloride (1 eq) with 1-methyl-5-(2-hydroxyethyl)indole (1 eq) in acetonitrile or dichloromethane.

- Step 2 : Add a base like triethylamine (3 eq) to neutralize HCl byproducts.

- Step 3 : Reflux for 3–24 hours under inert atmosphere.

- Purification : Use preparative reverse-phase HPLC (RP-HPLC) or recrystallization from methanol/acetonitrile to isolate the product .

- Yield Optimization : Adjust stoichiometry and solvent polarity based on TLC monitoring.

Basic Characterization: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., amide NH at δ ~10–12 ppm) .

- FT-IR : Identify key functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, indole N-H at ~3400 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion).

- HPLC-PDA : Assess purity (>95%) using C18 columns with UV detection at 254 nm .

Basic Biological Evaluation: How is the anticancer potential of this compound assessed in vitro?

- MTT Assay : Treat human carcinoma cell lines (e.g., HCT-116 colorectal) with serial dilutions (1–100 µM) for 48–72 hours. Measure cell viability via absorbance at 570 nm .

- Dose-Response Analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

- Controls : Include cisplatin as a positive control and DMSO as a vehicle control.

Advanced Structural Analysis: How do intramolecular interactions influence the compound’s conformation?

- X-ray Crystallography : Reveals dihedral angles between aromatic rings (e.g., furan and indole moieties) and hydrogen-bonding networks. For example, intramolecular N–H⋯O bonds (2.6–2.7 Å) stabilize planar amide conformations .

- Computational Modeling : DFT calculations (B3LYP/6-311+G*) predict rotational barriers and electrostatic potential surfaces to explain solubility and reactivity .

Advanced SAR Studies: How do modifications to the carboxamide group affect biological activity?

- Thiourea Derivatives : Replace the hydroxyl group with carbamothioyl substituents (e.g., N-(benzylcarbamothioyl)furan-2-carboxamide). Assess changes in cytotoxicity via MTT assays .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) to the indole ring to enhance π-π stacking with DNA or protein targets. Monitor activity shifts using comparative IC50 data .

Advanced Formulation Challenges: What strategies improve the compound’s aqueous solubility for in vivo studies?

- Co-solvent Systems : Use PEG-400 or cyclodextrins to solubilize hydrophobic moieties .

- Salt Formation : React with HCl or sodium bicarbonate to generate ionizable salts.

- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation .

Data Contradiction Resolution: How should researchers address discrepancies in bioactivity data across studies?

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HCT-116, MCF-7) and use orthogonal methods (e.g., apoptosis via Annexin V/PI staining) .

- Batch Analysis : Verify compound purity and stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

- Meta-Analysis : Compare results with structurally similar compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) to identify trends in substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.